Bromo-(3-bromo-adamantan-1-yl)-acetic acid

描述

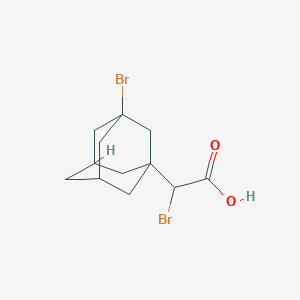

Bromo-(3-bromo-adamantan-1-yl)-acetic acid is a chemical compound characterized by the presence of a bromine atom attached to an adamantane structure, which is further linked to an acetic acid moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Bromo-(3-bromo-adamantan-1-yl)-acetic acid typically involves the bromination of adamantane derivatives followed by acetic acid functionalization. One common method involves the reaction of 3-bromoadamantane with bromoacetic acid under controlled conditions to yield the desired product . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .

化学反应分析

Substitution Reactions at the Adamantane-Bromine Site

The bromine atom at the 3-position of the adamantane framework undergoes nucleophilic substitution under controlled conditions. Key reactions include:

Halogen Exchange

-

Bromine-to-Fluorine Replacement : In the presence of tetrabutyl ammonium dihydrogen trifluoride (TBAF), electrophilic bromine is replaced by fluorine via a cationic intermediate. This reaction is driven by the stability of the 1-adamantyl cation (formed after bromine departure), which is trapped by fluoride ions .

Example:

Nucleophilic Trapping

-

Acetonitrile Addition : Under Ritter conditions, the adamantyl cation reacts with acetonitrile to form acetamide derivatives. This is facilitated by strong acids (e.g., CFSOH), achieving yields up to 70% .

-

Aromatic Substitution : Electrophilic aromatic substitution occurs when the adamantyl cation interacts with electron-rich aromatic rings, forming aryl-adamantane hybrids .

Table 1: Substitution Reaction Conditions and Outcomes

Functional Group Transformations of the Acetic Acid Moiety

The carboxylic acid group participates in classical acid-derived reactions:

Esterification

-

Reaction with alcohols (e.g., methanol) in the presence of HSO yields methyl esters, enhancing solubility for further synthetic applications .

Amide Formation

-

Coupling with amines via carbodiimide-mediated activation (e.g., EDC/HOBt) generates amides, useful in peptide mimetics .

Radical-Mediated Reactions

The bromine atom acts as a radical initiator in photochemical or thermal conditions:

C–C Bond Formation

-

Under UV light, bromine generates adamantane-centered radicals, which couple with alkenes or alkynes to form complex polycyclic structures .

Biological Interaction Mechanisms

The adamantane core and bromine substituent influence bioactivity:

Enzyme Inhibition

-

Derivatives inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target in metabolic disorders. For example, analogs with alkyl substituents show IC values as low as 3.23 µM .

Protein Binding

-

Hydrophobic adamantane interactions stabilize binding pockets, while the carboxylic acid group forms hydrogen bonds with catalytic residues .

Key Challenges:

科学研究应用

Organic Synthesis

Building Block for Complex Molecules

Bromo-(3-bromo-adamantan-1-yl)-acetic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex adamantane derivatives, which are crucial in the development of pharmaceuticals and advanced materials. The synthesis process typically involves several steps, including bromination and functionalization of the adamantane core, which enhances its reactivity and utility in further chemical transformations.

Reactivity and Mechanisms

The compound can undergo various chemical reactions, such as nucleophilic substitutions and radical-based functionalizations. These reactions are facilitated by the presence of bromine atoms, which can be replaced or modified to introduce different functional groups. The steric hindrance provided by the adamantane structure significantly influences its reactivity, making it an attractive candidate for synthesizing novel compounds with desired properties.

Medicinal Chemistry

Pharmacological Potential

Research indicates that derivatives of this compound may exhibit significant biological activities. For example, adamantane derivatives have been explored as potential ligands for cannabinoid receptors, showing improved affinities and selectivities compared to their unsubstituted counterparts . This suggests that bromo-substituted analogues could enhance therapeutic efficacy in cannabinoid-related treatments.

Case Studies

- Cannabinoid Receptor Probes : A study demonstrated that substituents at the 3′ position of adamantane could lead to ligands with enhanced binding capabilities to CB1 and CB2 receptors. The introduction of bromo groups was shown to increase selectivity and potency, indicating potential applications in pain management and neuroprotection .

- Antiviral Activity : Another investigation into adamantane derivatives containing monoterpene moieties revealed promising inhibitory activity against orthopoxviruses. This highlights the potential of this compound as a scaffold for developing antiviral agents .

Material Science

Polymer Chemistry

this compound can also be utilized in polymer chemistry to enhance material properties. Its unique structure allows for incorporation into polymer matrices, potentially improving mechanical strength and thermal stability due to its rigid framework.

Synthesis of Advanced Materials

The compound's ability to participate in cross-linking reactions makes it useful in creating high-performance materials suitable for various industrial applications. For instance, researchers have explored its use in synthesizing thermosetting resins that exhibit superior durability and resistance to environmental degradation .

Summary Table: Applications of this compound

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Used in synthesizing pharmaceuticals and advanced materials |

| Medicinal Chemistry | Potential ligands for cannabinoid receptors | Improved affinities observed; potential use in pain management |

| Antiviral agents | Inhibitory activity against orthopoxviruses noted | |

| Material Science | Enhances polymer properties | Improves mechanical strength and thermal stability |

| Cross-linking agent for high-performance materials | Applications in thermosetting resins |

作用机制

The mechanism of action of Bromo-(3-bromo-adamantan-1-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and adamantane structure contribute to its binding affinity and specificity towards certain enzymes or receptors. This interaction can modulate biological processes, leading to the observed effects in various applications .

相似化合物的比较

Similar Compounds

- 3-(3-Bromo-adamantan-1-yl)-propionic acid

- 1-(3-Bromo-adamantan-1-yl)-propan-2-one

- N-(3-Bromo-adamantan-1-yl)-3-R-ureas

Uniqueness

Bromo-(3-bromo-adamantan-1-yl)-acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

生物活性

Bromo-(3-bromo-adamantan-1-yl)-acetic acid is a compound derived from adamantane, a hydrocarbon structure known for its unique properties and biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

This compound features a brominated adamantane moiety, which contributes to its biological activity. The adamantane structure is known for its ability to interact with various biological targets due to its rigid and hydrophobic nature.

1. Antiviral Activity

Adamantane derivatives have been extensively studied for their antiviral properties. For instance, compounds similar to bromo-adamantan-1-yl-acetic acid have shown effectiveness against viruses such as influenza by inhibiting viral uncoating and replication processes. In particular, adamantane derivatives have been recognized for their role in inhibiting the M2 ion channel of the influenza virus, which is critical for viral entry into host cells .

2. Anticancer Properties

Research indicates that adamantane derivatives can exhibit significant anticancer activity. For example, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . this compound may similarly influence these pathways due to its structural characteristics.

3. Antibacterial Effects

The antibacterial activity of adamantane derivatives has been documented against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with cellular processes . this compound could potentially exhibit similar antibacterial properties, warranting further investigation.

Case Study 1: Antiviral Efficacy

A study examining the antiviral efficacy of adamantane derivatives found that compounds with similar structural features to this compound inhibited viral replication in vitro. The study reported a dose-dependent response with effective concentrations leading to significant reductions in viral titers .

Case Study 2: Anticancer Activity

In another research project, derivatives of adamantane were tested for their cytotoxic effects on human cancer cell lines. Results showed that certain derivatives led to increased apoptosis rates and decreased cell viability at concentrations as low as 50 µM. The findings suggest that this compound could be a candidate for further anticancer drug development .

Research Findings Summary Table

属性

IUPAC Name |

2-bromo-2-(3-bromo-1-adamantyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Br2O2/c13-9(10(15)16)11-2-7-1-8(3-11)5-12(14,4-7)6-11/h7-9H,1-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGVWUJFDWNKFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Br)C(C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102516-42-7 | |

| Record name | ALPHA,3-DIBROMO-1-ADAMANTANEACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。